The synthesis of atecegatran metoxil involves a multi-step process starting from commercially available precursors. Key steps typically include:
For large-scale production, optimized reaction conditions are critical to maximize yield and purity. Techniques such as continuous flow processes and high-efficiency reactors may be utilized, alongside stringent quality control measures to meet regulatory standards .
Atecegatran metoxil features a complex molecular structure characterized by specific stereochemistry:
The structure includes a chloro-substituted phenyl ring and a difluoromethoxy group, contributing to its pharmacological activity. The presence of multiple functional groups allows for interactions with thrombin, enhancing its efficacy as an anticoagulant .
Atecegatran metoxil undergoes various chemical reactions, which include:
The specific products formed are contingent upon the reagents and conditions employed during the reactions .
Atecegatran metoxil functions as a prodrug that is metabolized into AR-H067637 within the body. The active form acts as a selective and reversible direct thrombin inhibitor. Thrombin plays a pivotal role in the coagulation cascade by converting fibrinogen into fibrin, which is essential for blood clot formation.
By inhibiting thrombin activity, atecegatran metoxil effectively prevents blood clot formation, thereby mitigating the risk of thromboembolic events such as strokes or systemic embolism .
Atecegatran metoxil exhibits several notable physical and chemical properties:
These properties indicate its potential bioavailability and interaction profile within biological systems .
Atecegatran metoxil has been primarily investigated for its application as an anticoagulant in preventing thromboembolic disorders. Its efficacy has been studied in clinical trials focused on:
Additionally, it has served as a research tool to explore mechanisms of thrombin inhibition and pharmacokinetics associated with prodrugs . Despite its discontinuation in clinical development due to stability concerns, it remains a significant subject of study within pharmacological research related to anticoagulation therapies .
Atecegatran metoxil (AZD0837) is synthesized via a multi-step route centered on stereoselective formation of its azetidine-carboxamide core. The synthesis begins with (R)-2-(3-chloro-5-(difluoromethoxy)phenyl)-2-hydroxyacetic acid (Intermediate I), which undergoes chiral resolution to ensure enantiopurity. This intermediate is coupled with (S)-azetidine-2-carboxylic acid hydrochloride (Intermediate II) via amide bond formation using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF. The resulting product is [(R)-2-(3-chloro-5-(difluoromethoxy)phenyl)-2-[(S)-2-(carboxy)azetidin-1-yl]-2-oxoethyl]amide (Intermediate III), bearing a free carboxylic acid group [1] [7].
The final step involves coupling Intermediate III with 4-(N-methoxycarbamimidoyl)benzylamine (Intermediate IV) using HOBt/EDCI-mediated amidation. Critical quality control points include:
Table 1: Key Intermediates in Atecegatran Metoxil Synthesis
Intermediate | Chemical Name | Role | Purity Criteria |
---|---|---|---|
I | (R)-2-(3-chloro-5-(difluoromethoxy)phenyl)-2-hydroxyacetic acid | Chiral building block | ≥99% ee (HPLC) |
III | [(R)-2-(3-chloro-5-(difluoromethoxy)phenyl)-2-[(S)-2-(carboxy)azetidin-1-yl]-2-oxoethyl]amide | Core scaffold | ≤0.5% hydrolytic impurities (NMR) |
IV | 4-(N-methoxycarbamimidoyl)benzylamine | Thrombin-binding moiety | ≥98% (HPLC) |
Atecegatran metoxil exemplifies a bipartite ester prodrug designed to overcome the poor oral bioavailability (<10%) of its active metabolite AR-H067637. The metoxil group (methoxycarbonyloxymethyl ester) serves as a transient lipophilic moiety that:
Comparative studies show the metoxil group confers 4000-fold higher water solubility than alkyl esters, addressing precipitation issues in gastrointestinal fluid. In vitro hydrolysis kinetics reveal rapid conversion:
AR-H067637 achieves nanomolar thrombin inhibition (Ki = 2.3 nM) through strategic interactions with thrombin's active sites:
Table 2: SAR Analysis of AR-H067637-Thrombin Binding
Structural Element | Thrombin Interaction | Activity Impact |
---|---|---|
Azetidine-2-carboxamide | H-bonds with Gly216 (S3 pocket) | 100-fold ↑ affinity vs. pyrrolidine analogs |
Difluoromethoxyphenyl | Hydrophobic filling of S2 pocket | 5-fold ↑ Ki when replaced with trifluoroethoxy |
Chloro substituent | Halogen bonding with Tyr60A | 8-fold ↓ activity in des-chloro analogs |
Methoxycarbamimidoyl | Ionic bond with Asp189 (S1 pocket) | 350-fold ↓ potency when substituted with carboxyl |
The optimal stereochemistry is critical: (S)-azetidine configuration yields 40-fold greater inhibition than (R)-isomer. Molecular dynamics simulations confirm the chloro-difluoromethoxy phenyl group induces π-stacking with Trp215, stabilizing the enzyme-inhibitor complex. Modifications to the benzylamine moiety reduce selectivity, increasing trypsin inhibition >100-fold [3] [6] [7].
Atecegatran metoxil exhibits distinct advantages over classical DTIs through its prodrug-driven pharmacokinetics:
Table 3: DTI Comparative Profiling
Parameter | Atecegatran metoxil (AR-H067637) | Dabigatran etexilate | Argatroban |
---|---|---|---|
Thrombin Ki | 2.3 nM | 4.5 nM | 5-38 nM |
Prodrug conversion | Intestinal/hepatic esterases | Hepatic esterases only | N/A |
Oral bioavailability | 64% (prodrug) | 6.5% | Not orally bioavailable |
Selectivity vs. trypsin | 120-fold | 80-fold | 15-fold |
Plasma t₁/₂ (active form) | 7.5 h | 12-14 h | 45 min |
Key differentiators:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7